N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine)
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Overview
Description
N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine) is a complex organic compound characterized by its biphenyl core and multiple aromatic amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine) typically involves multi-step organic reactions. The process begins with the formation of the biphenyl core, followed by the introduction of methoxyphenyl groups through electrophilic aromatic substitution. The final step involves the coupling of benzene-1,4-diamine to the biphenyl structure under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine) can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine) can be used as a probe to study protein-ligand interactions due to its ability to form stable complexes with various biomolecules.
Medicine
In medicine, this compound has potential applications in drug development. Its structural features make it a candidate for designing molecules with specific therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-phenylbenzene-1,4-diamine): Similar structure but lacks methoxy groups.
N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-(4-chlorophenyl)benzene-1,4-diamine): Contains chlorine atoms instead of methoxy groups.
Uniqueness
The presence of methoxy groups in N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine) enhances its reactivity and potential for forming stable complexes, making it unique compared to similar compounds.
Properties
Molecular Formula |
C38H34N4O2 |
---|---|
Molecular Weight |
578.7 g/mol |
IUPAC Name |
4-N-[4-[4-(4-amino-N-(4-methoxyphenyl)anilino)phenyl]phenyl]-4-N-(4-methoxyphenyl)benzene-1,4-diamine |
InChI |
InChI=1S/C38H34N4O2/c1-43-37-23-19-35(20-24-37)41(33-15-7-29(39)8-16-33)31-11-3-27(4-12-31)28-5-13-32(14-6-28)42(34-17-9-30(40)10-18-34)36-21-25-38(44-2)26-22-36/h3-26H,39-40H2,1-2H3 |
InChI Key |
XQSXFRYYVKXVEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)N |
Origin of Product |
United States |
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